D-Ribose, oxime (9CI)
Description
Structural Classification and Nomenclature within Carbohydrate and Oxime Chemistry
D-Ribose, oxime is systematically classified within two principal domains of organic chemistry: carbohydrate chemistry and the chemistry of imines. Structurally, it is an aldoxime derived from D-ribose. wikipedia.org The formation of the oxime occurs through the condensation reaction between the aldehyde group of the open-chain form of D-ribose and hydroxylamine (B1172632). wikipedia.orgcymitquimica.com
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R,3S,4S)-5-hydroxyiminopentane-1,2,3,4-tetrol. nih.gov This nomenclature precisely describes its acyclic (open-chain) structure: a five-carbon chain (pentane) with four hydroxyl groups (tetrol) and a hydroxyimino (=N-OH) group at position 1. The stereochemical descriptors (2R, 3S, 4S) define the specific arrangement of the chiral centers inherited from the parent sugar, D-ribose.
Like many oximes derived from aldehydes (aldoximes), D-Ribose, oxime can exist as geometric stereoisomers, designated as syn (E) and anti (Z) forms, depending on the spatial arrangement of the hydroxyl group relative to the hydrogen atom on the C=N double bond. wikipedia.orgroyalholloway.ac.uk Studies have shown that in solution, D-Ribose, oxime exists as an equilibrium mixture of these acyclic isomers, with some research indicating that the syn form is predominant. royalholloway.ac.ukjuniperpublishers.com While its parent compound, D-ribose, exists predominantly in cyclic furanose and pyranose forms in solution, the oxime derivative is often characterized by its acyclic structure. royalholloway.ac.ukwikipedia.org
Physicochemical Properties of D-Ribose, oxime (9CI)
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO₅ nih.gov |
| Molecular Weight | 165.14 g/mol nih.gov |
| Appearance | White Solid |
| Melting Point | 140 °C |
| Density | 1.58 g/cm³ |
| Solubility | Soluble in Water and Methanol |
| CAS Number | 6272-50-0 nih.gov |
Spectroscopic Data Highlights for D-Ribose, oxime
| Spectroscopic Technique | Characteristic Features |
|---|---|
| Infrared (IR) Spectroscopy | Oximes generally exhibit characteristic stretching vibrations for O−H (approx. 3600 cm⁻¹), C=N (approx. 1665 cm⁻¹), and N−O (approx. 945 cm⁻¹) bonds. wikipedia.org |
| ¹³C NMR Spectroscopy | In solution, distinct signals for the C1 carbons of the syn(E) and anti(Z) isomers are observed around δ 154.0 and δ 154.3 ppm, respectively, confirming the presence of both acyclic forms. royalholloway.ac.uk |
Historical Context of Oxime Synthesis and D-Ribose Derivatives in Synthetic Organic Chemistry
The study of oximes dates back to the late 19th century, with their discovery credited to the German chemist Victor Meyer in 1882. numberanalytics.comnih.gov The term "oxime" itself was coined as a portmanteau of "oxygen" and "imine" to describe this class of compounds. wikipedia.org The fundamental reaction for their synthesis—the condensation of an aldehyde or ketone with hydroxylamine—became a cornerstone reaction in organic chemistry. numberanalytics.com The synthesis of the first carbohydrate oxime, D-galactose oxime, was reported in 1887. royalholloway.ac.uk
While early work focused on simple aldehydes and ketones, the application of oxime chemistry to carbohydrates followed. The first synthesis of pentose (B10789219) oximes, specifically those of arabinose, ribose, and xylose, was described in 1975 by Masayoshi Iio and his colleagues, who prepared them as potential substrates for enzymes. juniperpublishers.com
The parent sugar, D-ribose, holds a place of immense biological importance as the carbohydrate component of ribonucleic acid (RNA) and key biomolecules like adenosine (B11128) triphosphate (ATP). wikipedia.org This biological significance has driven extensive research into the synthesis and chemical modification of D-ribose and its derivatives. madridge.org These derivatives are crucial precursors in medicinal chemistry for the development of nucleoside analogues, which are a major class of antiviral and anticancer agents. madridge.orgacs.org The ability to modify the aldehyde group of D-ribose into an oxime function provides a strategic entry point for further chemical transformations, expanding its utility in synthetic organic chemistry.
Research Significance and Scope within Contemporary Chemical Synthesis
D-Ribose, oxime is primarily valued as a synthetic intermediate rather than an end-product. Its bifunctional nature, possessing multiple hydroxyl groups and a reactive oxime moiety, allows for diverse chemical manipulations.
A key application is its use as a precursor in the synthesis of riboflavin (B1680620) (vitamin B2) analogues. uni-freiburg.de The oxime can be reduced, for example through catalytic hydrogenation, to yield D-ribitylamine, an essential building block for constructing the ribityl side chain of riboflavin and its derivatives. uni-freiburg.denih.gov These analogues are instrumental as probes in spectroscopic studies to investigate the mechanisms of flavoenzymes and photoreceptors. uni-freiburg.de
In the field of heterocyclic chemistry, D-Ribose, oxime serves as a starting material for the synthesis of sugar-substituted isoxazoles and isoxazolines via [3+2] cycloaddition reactions of the corresponding in situ-generated nitrile oxide. juniperpublishers.com This provides a pathway to novel chiral molecules with potential biological activities.
Furthermore, D-Ribose, oxime and its subsequent amine derivative have been incorporated into more complex molecular scaffolds. For instance, it has been used in the synthesis of indenoisoquinoline-based compounds, which were investigated as potential inhibitors of topoisomerase I, an important target in cancer therapy. nih.gov More recently, derivatives of D-ribose oxime have been employed in the synthesis of ADP-ribose analogues designed to inhibit the SARS-CoV-2 macrodomain 1 (Mac1), highlighting its relevance in the development of potential antiviral agents. acs.org The oxime group itself is a key functional handle in bioconjugation chemistry, a field that focuses on linking molecules for various applications in chemical biology. nih.govresearchgate.net
The scope of D-Ribose, oxime's application is thus centered on its role as a versatile chiral building block, enabling the synthesis of complex and biologically relevant molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6272-50-0 |
|---|---|
Molecular Formula |
C5H11NO5 |
Molecular Weight |
165.14 g/mol |
IUPAC Name |
(5E)-5-hydroxyiminopentane-1,2,3,4-tetrol |
InChI |
InChI=1S/C5H11NO5/c7-2-4(9)5(10)3(8)1-6-11/h1,3-5,7-11H,2H2/b6-1+ |
InChI Key |
OKDOWAAKOUUJPX-LZCJLJQNSA-N |
SMILES |
C(C(C(C(C=NO)O)O)O)O |
Isomeric SMILES |
C(C(C(C(/C=N/O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=NO)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for D Ribose, Oxime 9ci and Its Chemical Analogues
Direct Oximation of D-Ribose: Reaction Protocols and Mechanistic Considerations
The direct oximation of D-ribose involves the condensation reaction between the carbonyl group of the sugar and hydroxylamine (B1172632). D-Ribose in solution exists in equilibrium between its cyclic furanose and pyranose forms and the open-chain aldehyde form. It is the aldehyde form that reacts with hydroxylamine to yield the oxime. ncert.nic.in The reaction is generally understood to proceed via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the oxime. nih.gov
Optimization of Reagent Systems, including Hydroxylamine Salts and Catalysts
The choice of reagents is crucial for the efficient synthesis of D-Ribose oxime. Typically, the reaction is carried out using hydroxylamine or its salts, such as hydroxylamine hydrochloride. ncert.nic.inkyushu-u.ac.jp When using hydroxylamine salts, a base is often required to liberate the free hydroxylamine nucleophile.
Reagent Systems for D-Ribose Oximation:
| Reagent System | Base/Conditions | Solvent | Notes |
| Hydroxylamine Hydrochloride | Sodium ethoxide | Anhydrous Ethanol (B145695) | Free hydroxylamine is prepared in situ by neutralization of the hydrochloride salt. kyushu-u.ac.jp |
| Methoxyamine | Heating/Reflux | Methanol | Used for the protection of the aldehyde group as an O-methyl oxime. google.com |
| Hydroxylamine | - | Anhydrous Ethanol | Direct use of free hydroxylamine in an anhydrous solvent to drive the reaction forward. kyushu-u.ac.jp |
The reaction is often catalyzed by acid. nih.gov The formation of oximes is fastest at a pH of approximately 4.5, which represents a balance between the acid-catalyzed dehydration of the intermediate and ensuring a sufficient concentration of the unprotonated, nucleophilic hydroxylamine. nih.gov In many preparations, the hydroxylamine salt itself can provide the necessary acidic environment without the need for an external catalyst. nih.gov
Solvent Effects and Reaction Environment Influences on Oxime Formation
The reaction environment, particularly the solvent, significantly influences the formation and isolation of D-Ribose oxime.
Anhydrous Solvents : Sugar oximes, including D-Ribose oxime, are typically very soluble in water. This high solubility makes their crystallization and isolation from aqueous media challenging. kyushu-u.ac.jp To circumvent this, anhydrous alcohols like ethanol are preferred solvents. Using an anhydrous medium favors the formation of the oxime by Le Châtelier's principle, as water is a product of the reaction. Furthermore, the product is often less soluble in alcohol compared to water, facilitating its crystallization. kyushu-u.ac.jp
Co-evaporation : To further drive the reaction to completion, water formed during the oximation can be removed by co-evaporation with a solvent like benzene. kyushu-u.ac.jp
Protic vs. Aprotic Solvents : While alcohols are common, other solvent systems can be employed. Protic solvents have been noted to perform better in certain reactions involving oximes. incatt.nl For instance, in a related process, an acetonitrile-water solution was used during a deprotection step to yield the final ribose oxime product. google.com
Stereochemical Control in Oxime Formation (E/Z Isomerism)
The formation of an oxime from an aldehyde like D-ribose results in the potential for geometric isomerism around the C=N double bond, leading to E and Z isomers. researchgate.net In solution, D-Ribose oxime exists as a complex mixture of isomers: the cyclic α- and β-anomers and the open-chain (E)- and (Z)-oximes. nih.gov
The ratio of these isomers is influenced by several factors:
Reaction Conditions : The choice of solvent and the acidity of the medium can affect the E/Z ratio. Protonation of the oxime can lead to E/Z equilibration, making the selection of the acid and solvent important for controlling the isomeric outcome. incatt.nl
Temperature : Temperature can alter the position of the equilibrium between the E and Z isomers. researchgate.net
Solvent-Isomer Interactions : Specific solvents can stabilize one isomer over the other. For example, in a DMSO solution, the E-isomer of some oximes can be stabilized through the formation of a strong hydrogen bond between the oxime OH group and the oxygen atom of the solvent molecule. This interaction can be sterically hindered for the corresponding Z-isomer, making the E-isomer thermodynamically more stable and rendering interconversion at room temperature unlikely. mdpi.com
The characterization of the isomeric mixture is typically performed using NMR spectroscopy. For example, the protons of the CH=N group for the open-chain (E)- and (Z)-oximes of an N-acetylglucosamine oxime give distinct signals in the 1H NMR spectrum (at 7.42 and 6.72 ppm, respectively), allowing for their differentiation and quantification. nih.gov
Derivatization Strategies for D-Ribose, Oxime (9CI)
The oxime functional group in D-Ribose oxime is amenable to further chemical modification, allowing for the synthesis of a variety of derivatives. These reactions primarily target the oxygen or nitrogen atom of the oxime.
Synthesis of O-Substituted D-Ribose Oxime Ethers and Esters
O-alkylation of the oxime hydroxyl group yields oxime ethers. Several methods are available for this transformation.
Reaction with Organohalides : A common method involves the deprotonation of the oxime with a base to form an oximate salt, which is then reacted with an organohalide (e.g., an alkyl halide). This can be achieved under anhydrous conditions by first reacting the oxime with an alkali metal hydroxide (B78521) and removing the water via azeotropic distillation before adding the organohalide. google.com
Mitsunobu-type Reactions : O-alkyl oxime ethers can be synthesized in a one-pot reaction from an alcohol and an oxime using reagents like triphenylphosphine (B44618) and carbon tetrachloride in the presence of a base such as DBU. This method avoids the harsher conditions of traditional alkylation. organic-chemistry.org
Oxime esters are also important derivatives, often prepared by the reaction of the oxime with an acylating agent. These compounds serve as versatile intermediates in organic synthesis for the preparation of various nitrogen- and oxygen-containing molecules. researchgate.net
N-Substitution Reactions of the Oxime Nitrogen
While O-substitution is more common, the nitrogen atom of the oxime can also undergo substitution reactions, although this is less frequently explored for sugar oximes. Metal-catalyzed reactions have been developed for the N-functionalization of oximes. acs.org For example, enantioselective iridium-catalyzed N-allylation of oximes has been reported, which could potentially be applied to D-Ribose oxime to create chiral cyclic nitrones. researchgate.net
Transformations Involving the Polyol Moiety while Preserving the Oxime Function
The polyol moiety of D-ribose, oxime offers multiple sites for chemical modification. These transformations are crucial for creating diverse analogues for various applications, provided the oxime functional group remains intact. Key strategies involve protection, selective reaction of the hydroxyl groups, and subsequent deprotection.
Common transformations of the sugar backbone that can be applied to D-ribose, oxime include esterification, etherification, and the formation of cyclic acetals. For example, benzoylation, a type of esterification, can be performed on the hydroxyl groups of a sugar oxime derivative to yield O-benzoyl esters. nih.gov Similarly, methylation can be used to form O-methyl ethers. nih.gov These reactions typically require a base to deprotonate the hydroxyl groups, rendering them nucleophilic towards an electrophilic reagent like benzoyl chloride or methyl iodide.
Another important class of modifications involves the selective protection of hydroxyl groups. For instance, isopropylidene or benzylidene acetals can be formed by reacting the polyol with acetone (B3395972) or benzaldehyde (B42025) under acidic conditions. taylorfrancis.com These protecting groups can mask specific hydroxyls, allowing for chemical manipulation of the remaining free hydroxyls. Subsequent removal of the acetal (B89532) protecting groups under acidic conditions regenerates the diol.
More complex transformations, such as halogenation, azidation, and deoxygenation, are also feasible. taylorfrancis.com These reactions often proceed via activation of a hydroxyl group, for instance, by converting it into a good leaving group like a triflate or imidazole-1-sulfonate ester, followed by nucleophilic displacement. taylorfrancis.com Free radical deoxygenation of thiocarbonyl derivatives is another established method for removing specific hydroxyl groups from a carbohydrate scaffold. taylorfrancis.com
The table below summarizes potential transformations of the D-ribose, oxime polyol moiety.
| Transformation Type | Reagents/Conditions | Resulting Functional Group | Key Considerations |
| Esterification | Acyl chloride/anhydride, Pyridine | O-Acyl (e.g., O-Benzoyl) | Protects hydroxyls; can be selectively removed. |
| Etherification | Alkyl halide, Base (e.g., NaH) | O-Alkyl (e.g., O-Methyl, O-Benzyl) | Generally more stable than esters. |
| Acetal Formation | Aldehyde/Ketone, Acid catalyst | Cyclic Acetal (e.g., Isopropylidene) | Protects vicinal diols. |
| Halogenation | Various (e.g., NBS, PPh₃/I₂) | Halide (e.g., -Br, -I) | Precursor for other functional groups. |
| Azidation | NaN₃ (via Sₙ2 displacement) | Azide (-N₃) | Can be reduced to an amine. |
| Deoxygenation | Thiocarbonyl formation, Bu₃SnH | Alkane (-H) | Removes a hydroxyl group. |
Preparative Scale Synthesis and Purification Techniques
The transition from laboratory-scale synthesis to preparative or large-scale production of D-ribose, oxime presents challenges related to reaction efficiency, product isolation, and purity. A patented method for the chemical preparation of ribose oxime involves a multi-step sequence starting from a protected sugar derivative, isopropylidene-α-D-allofuranose. google.com The process includes oxidative degradation, synthesis of a protected oxime, and finally, deprotection of the isopropylidene group to yield the final product. google.com
Purification at a larger scale must be both effective and economical. While high-performance liquid chromatography (HPLC) is suitable for small-scale purification (typically under 100 mg), it is often not viable for preparative quantities. nih.gov Therefore, classical techniques such as recrystallization are preferred. In the patented synthesis of ribose oxime, the final product is purified by recrystallization from ether. google.com The choice of solvent system is critical for successful recrystallization. For other oximes, solvent mixtures like chloroform/n-pentane or dichloromethane/toluene have been used to effectively isolate pure isomers. acs.org
Another key aspect of purification is managing the isomeric mixture that often results from the oximation of reducing sugars. The reaction can produce a mixture of open-chain (E)- and (Z)-isomers as well as closed-ring α- and β-anomers. nih.gov Specific purification techniques may be required to isolate a desired isomer or to obtain a consistent mixture.
The following table compares common purification techniques applicable to D-ribose, oxime.
| Technique | Scale | Advantages | Disadvantages |
| Recrystallization | Lab to Industrial | Cost-effective, high purity for crystalline solids. google.comacs.org | Requires a suitable solvent, not effective for oils or amorphous solids. |
| Column Chromatography | Lab to Pilot | Good separation of isomers and impurities. acs.org | Can be solvent- and time-intensive. |
| HPLC | Analytical to Semi-Prep | Excellent resolution and isomer separation. nih.gov | High cost, limited throughput for large scale. nih.gov |
General Synthesis of Oximes Applicable to Carbohydrate Chemistry
The most fundamental and widely used method for synthesizing oximes is the condensation reaction between an aldehyde or a ketone and hydroxylamine. wikipedia.org In carbohydrate chemistry, this reaction occurs with the open-chain aldehyde form of an aldose, such as D-ribose, which is in equilibrium with its cyclic hemiacetal forms.
The standard procedure typically involves reacting the carbohydrate with hydroxylamine hydrochloride in the presence of a base. researchgate.net The base is necessary to neutralize the hydrochloride salt and liberate the free hydroxylamine nucleophile. A variety of bases and solvent systems can be employed, including sodium acetate (B1210297) in methanol, pyridine, or sodium carbonate in an aqueous solution. researchgate.net The reaction of aldehydes with hydroxylamine hydrochloride can also be achieved with high efficiency under solvent-free conditions by grinding the reactants together at room temperature. asianpubs.org
The reaction typically yields a mixture of stereoisomers. For aldoximes, this includes geometric isomers about the C=N double bond, designated as (E) and (Z) (historically syn and anti). wikipedia.org Because the parent sugar exists as an equilibrium of anomers (α and β), the resulting oxime product can be a complex mixture of all four possible forms, which may equilibrate in solution. nih.gov
The table below outlines various conditions reported for the synthesis of oximes from carbonyl compounds.
| Reagents | Solvent/Conditions | Key Features | Reference |
| Carbonyl, Hydroxylamine HCl, Base (e.g., NaOH, NaOAc) | Methanol or Ethanol, Reflux | Classic and widely used method. | researchgate.net |
| Aldehyde, Hydroxylamine HCl, Na₂CO₃ | Grinding, Room Temp | Solvent-free, efficient, environmentally friendly. | asianpubs.org |
| Carbonyl, Hydroxylamine | 50% Aqueous Solution, RT | Simple procedure, often run overnight. | researchgate.net |
| Carbohydrate, Aminooxy compound, Aniline catalyst | Aqueous Buffer | Catalytic method to accelerate slow reactions. | acs.org |
Chemical Reactivity and Mechanistic Pathways of D Ribose, Oxime 9ci
Reactions of the Oxime Functional Group
The oxime group is the primary site of chemical reactivity in D-Ribose, oxime. Its reactions are characteristic of oximes in general, including hydrolysis, reduction, and oxidation, leading to a diverse array of products. wikipedia.org
The formation of D-Ribose, oxime from D-ribose and hydroxylamine (B1172632) is a reversible condensation reaction. wikipedia.orgbyjus.com The reverse reaction, hydrolysis, can be readily achieved, typically by heating in the presence of an inorganic acid. wikipedia.org This process regenerates the original aldehyde (D-ribose) and hydroxylamine, making the oxime group a useful protecting group for the aldehyde functionality of ribose. wikipedia.orggoogle.com
The stability of ribose oxime is a key feature in certain synthetic strategies. For instance, in the synthesis of L-ribose, which is not found in nature, L-ribose oxime is used as a more stable intermediate because L-ribose itself is prone to racemization and difficult to preserve. google.com The aldehyde can be regenerated from the stable oxime just before use through a deoximation reaction. google.com
Table 1: Hydrolysis of D-Ribose, Oxime
| Reactant | Conditions | Products |
|---|
The oxime functional group of D-Ribose, oxime can be reduced to form either the corresponding N-hydroxylamino alcohol (D-ribitylhydroxylamine) or the primary amine (D-ribitylamine). The choice of reducing agent and reaction conditions determines the final product. wikipedia.org
Catalytic reduction of oximes is a direct method to synthesize valuable hydroxylamine derivatives. nih.govnih.gov However, this transformation is challenging because oximes can be difficult to reduce, and the weak N-O bond is susceptible to reductive cleavage, which leads to the formation of primary amines as a side product. nih.govnih.govresearchgate.net Reagents such as platinum-based heterogeneous catalysts with hydrogen gas have been used for this purpose. nih.govresearchgate.net More vigorous reduction, for example using sodium metal, sodium amalgam, or certain hydride reagents, typically leads to the complete reduction of the oxime to the primary amine. wikipedia.org
Table 2: Reduction Products of D-Ribose, Oxime
| Reagent/Catalyst | Product |
|---|---|
| Catalytic Hydrogenation (e.g., Pt-based catalyst) | D-Ribitylhydroxylamine |
The oxidation of the parent D-ribose molecule has been studied with various oxidants. scispace.comlibretexts.orglibretexts.org For D-Ribose, oxime, the oxime group itself can undergo oxidation. While specific studies on the oxidation of D-Ribose, oxime are not extensively detailed, the general oxidation of aldoximes can lead to the formation of nitro compounds. wikipedia.org The use of gentle oxidants is typically required to achieve this transformation. The complex polyol structure of the ribose moiety adds complexity to these reactions, as the hydroxyl groups are also susceptible to oxidation. Oxidation of D-ribose with nitric acid, for example, yields a dicarboxylic acid (an aldaric acid). ncert.nic.inlibretexts.org Therefore, achieving selective oxidation of the oxime group in D-Ribose, oxime would require carefully chosen reaction conditions to prevent degradation of the sugar backbone.
Rearrangement Reactions (e.g., Beckmann Rearrangement applied to D-Ribose Oxime)
The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. wikipedia.orgmasterorganicchemistry.comunacademy.com For an aldoxime like D-Ribose, oxime, this rearrangement would be expected to yield the corresponding primary amide, D-ribonamide. byjus.com
The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comunacademy.com This is followed by a concerted migration of the group anti-periplanar to the leaving group. In the case of D-Ribose, oxime, this would be the hydrogen atom, which migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. wikipedia.org This intermediate is then attacked by water, and after deprotonation and tautomerization, the final amide product is formed. byjus.comunacademy.com
A variety of acidic catalysts can be used to promote the rearrangement, including sulfuric acid, polyphosphoric acid, and thionyl chloride. wikipedia.org A competing reaction, the Beckmann fragmentation, can occur if the migrating group can form a stable carbocation, which would lead to the formation of a nitrile. wikipedia.orgunacademy.com
Table 3: Beckmann Rearrangement of D-Ribose, Oxime
| Reactant | Conditions | Expected Product |
|---|
Oxime Radical Chemistry and its Synthetic Implications
In recent years, the chemistry of oxime radicals (iminoxyl radicals) has gained significant attention for its synthetic utility. rawdatalibrary.netnih.gov These radicals are typically short-lived intermediates but can be harnessed to perform selective chemical transformations. nih.gov
Iminoxyl radicals can be generated from their corresponding oximes through oxidation. nih.gov This is often achieved using single-electron oxidants like metal salts or through electrochemical methods. For D-Ribose, oxime, oxidation would lead to the formation of the D-ribose iminoxyl radical. In these radicals, the unpaired electron is delocalized between the nitrogen and oxygen atoms. nih.gov
The characterization of such transient species often relies on techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect species with unpaired electrons. nih.gov Although iminoxyl radicals derived from simple aliphatic and aromatic oximes have been studied, specific characterization data for the D-ribose oxime radical is not widely available.
The synthetic implications for a D-ribose oxime radical are significant. Intramolecular reactions are a major application of oxime radical chemistry. nih.gov For example, a D-ribose oxime radical could potentially undergo intramolecular hydrogen atom abstraction from one of the carbon atoms in the sugar backbone, followed by cyclization to form novel heterocyclic structures. nih.gov These reactions showcase the potential of using the oxime functionality as a handle to introduce complex structural motifs onto the ribose framework. rawdatalibrary.net
Intramolecular Cyclization Pathways
D-Ribose, oxime (9CI), as an aldose oxime, possesses the structural features conducive to intramolecular cyclization, a fundamental process in carbohydrate chemistry. The open-chain form of D-ribose oxime is in equilibrium with its cyclic forms, primarily furanose and pyranose structures. This cyclization is analogous to the hemiacetal formation in the parent aldose, D-ribose, where a hydroxyl group acts as an internal nucleophile attacking the electrophilic carbon of the carbonyl group. In D-ribose, cyclization occurs through the nucleophilic attack of the C4'-hydroxyl group on the aldehyde to form a five-membered furanose ring, or by the C5'-hydroxyl group to yield a six-membered pyranose ring. wikipedia.orgkhanacademy.orgyoutube.com
While the fundamental principle of cyclization is conserved, the presence of the oxime functionality introduces distinct electronic and steric characteristics compared to the aldehyde group in D-ribose. The carbon-nitrogen double bond of the oxime is still susceptible to nucleophilic attack by the hydroxyl groups along the sugar backbone. The resulting cyclic products would be N-hydroxy cyclic amines. The equilibrium between the open-chain and cyclic isomers is influenced by factors such as solvent, temperature, and pH.
In addition to the formation of cyclic N-hydroxy amine structures, aldose oximes can undergo other modes of intramolecular cyclization, particularly under oxidative conditions. For instance, the oxidation of aldoximes can lead to the in-situ generation of nitrile oxides, which can then undergo intramolecular 1,3-dipolar cycloaddition reactions if a suitable dipolarophile is present within the molecule. researchgate.net However, for D-ribose oxime, which lacks an internal dipolarophile, this pathway is less probable without external reagents.
A more relevant intramolecular pathway for sugar oximes involves radical cyclization. While specific studies on D-ribose oxime are not prevalent, research on other sugar-derived oxime ethers has demonstrated that carbon-centered radicals can add internally to the carbon-nitrogen double bond of the oxime, leading to the formation of highly substituted cyclopentane (B165970) and cyclohexane (B81311) derivatives. libretexts.orgacs.org This type of reaction is typically initiated by a radical initiator and proceeds via a stereoselective pathway, often favoring the formation of a chair-like transition state that minimizes steric interactions. libretexts.org
Another potential intramolecular cyclization pathway for oximes is the formation of isoxazolines. This can be initiated by the generation of an iminoxyl radical from the oxime, which then undergoes intramolecular cyclization. nih.gov This process can involve either an initial hydrogen atom abstraction followed by cyclization or a direct addition of the oxime radical to a double bond within the molecule. nih.gov For D-ribose oxime, this would require the introduction of unsaturation into the sugar backbone.
Table 1: Comparison of Intramolecular Cyclization Pathways for D-Ribose and D-Ribose Oxime
| Reactant | Functional Group | Cyclization Product(s) | Key Features |
|---|---|---|---|
| D-Ribose | Aldehyde | Furanose and Pyranose hemiacetals | Nucleophilic attack of internal hydroxyl groups on the aldehyde carbon. Reversible equilibrium. |
| D-Ribose Oxime | Oxime | Cyclic N-hydroxy amines (Furanose and Pyranose forms) | Nucleophilic attack of internal hydroxyl groups on the oxime carbon. |
| D-Ribose Oxime Derivative (with radical initiator) | Oxime | Substituted cyclopentanes/cyclohexanes | Intramolecular addition of a carbon-centered radical to the oxime double bond. |
Intermolecular Radical Additions and Fragmentations
The oxime functionality in D-Ribose, oxime (9CI) is an active participant in intermolecular radical reactions, serving both as a potential source of radicals and as a radical acceptor. The generation of an iminoxyl radical from the oxime can be achieved through various methods, including oxidation with agents like KMnO4 or Mn(OAc)3. nih.gov Once formed, this nitrogen-centered radical can engage in several intermolecular processes.
One of the primary reactions of iminoxyl radicals is hydrogen atom abstraction from a suitable donor molecule. The bond dissociation enthalpy (BDE) of the O-H bond in oximes is a critical factor in these reactions. nih.gov The iminoxyl radical can also participate in cross-dehydrogenative coupling reactions. For example, in the presence of an oxidizing agent, oximes can couple with 1,3-dicarbonyl compounds through a radical-mediated mechanism. nih.gov
As a radical acceptor, the carbon-nitrogen double bond of the oxime ether is susceptible to the addition of carbon-centered radicals. libretexts.org This addition is regioselective, with the incoming radical preferentially attacking the carbon atom of the C=N bond to generate a more stable nitrogen-centered radical that is stabilized by the adjacent oxygen atom. libretexts.org
While specific studies on the intermolecular radical reactions of D-ribose oxime are limited, the general principles of oxime reactivity can be applied. For instance, the reaction of D-ribose oxime with hydroxyl radicals has been investigated, highlighting the susceptibility of the ribose moiety to radical attack. nih.gov In the context of DNA, radical-mediated damage to the deoxyribose sugar is a known phenomenon, leading to strand breakage. mit.edu The reaction of the bromine radical anion (Br3•2-) with 2-deoxy-D-ribose has been shown to preferentially abstract a hydrogen atom from C-1, leading to the formation of 2-deoxy-D-erythro-pentonic acid. osti.govfao.org
Fragmentation is another significant pathway in the radical chemistry of oximes. The fragmentation of oxime and silyl (B83357) oxime ether odd-electron positive ions has been studied in detail, with the McLafferty rearrangement being a prominent fragmentation route. nih.govresearchgate.net This rearrangement can proceed through either a concerted or a stepwise mechanism, with the latter being favored for most oximes. nih.gov The fragmentation pattern is influenced by the substitution on the oxime and the presence of heteroatoms in the vicinity. For oximes with an oxygen atom at the β-position, the hydrogen transfer step is often the rate-limiting step in the McLafferty rearrangement. nih.gov In the context of D-ribose oxime, which possesses multiple hydroxyl groups, complex fragmentation patterns involving the loss of water and formaldehyde (B43269) units have been observed in mass spectrometry studies of deprotonated D-ribose. researchgate.net The fragmentation of trimethylsilyl-oxime derivatives of saccharides has also been characterized, showing that fragmentation often initiates at the glycosidic linkage in disaccharides, leading to characteristic fragment ions. researchgate.net
Table 2: Key Intermolecular Radical Reactions and Fragmentations of Oximes
| Reaction Type | Description | Potential Application to D-Ribose Oxime |
|---|---|---|
| Intermolecular Radical Addition | Addition of a carbon-centered radical to the C=N bond of the oxime. | Reaction with various radical sources to form C-C bonds at the C1 position. |
| Cross-Dehydrogenative Coupling | Oxidative coupling with C-H acidic compounds. | Synthesis of C1-functionalized ribose derivatives. |
| McLafferty Rearrangement | Fragmentation of the oxime radical cation via a six-membered transition state. | A major fragmentation pathway in the mass spectrometric analysis of D-ribose oxime. |
| Radical-induced Fragmentation | Cleavage of C-C bonds in the sugar backbone following radical formation. | Potential for degradation of the ribose moiety under radical-generating conditions. |
Reactivity of D-Ribose Oxime in Broader Carbohydrate Transformations
D-Ribose, oxime (9CI) serves as a versatile intermediate in a variety of carbohydrate transformations, primarily leveraging the oxime as a protecting group for the aldehyde functionality of D-ribose or as a precursor for other functional groups.
A significant application of D-ribose oxime is in the synthesis of nucleosides and their analogues, which are crucial components of nucleic acids and have important therapeutic applications. madridge.org The oxime group can be seen as a stable, open-chain equivalent of the ribose sugar, which can be carried through several synthetic steps before being deoximated to reveal the free aldehyde for subsequent cyclization and glycosylation reactions. google.com This strategy is particularly useful in the preparation of L-nucleosides from D-ribose, where the stable oxime intermediate prevents the racemization that can occur with the free L-ribose sugar. google.com
The oxime of D-ribose can also be a participant in chain elongation reactions of sugars, such as the Kiliani-Fischer synthesis. In this process, the aldehyde group of an aldose reacts with cyanide to form a cyanohydrin, which is then hydrolyzed and reduced to yield a mixture of two epimeric aldoses with one additional carbon atom. The reaction of glucose with hydroxylamine to form an oxime is a well-established reaction confirming the presence of a carbonyl group. ncert.nic.in
Furthermore, aldose oximes can be oxidized to afford hydroximolactones. For instance, the oxidation of various protected aldose oximes with periodate (B1199274) has been shown to yield the corresponding hydroximolactones in high yield. rsc.org This transformation provides a route to a different class of sugar derivatives with potential biological activity.
The reactivity of the hydroxyl groups of D-ribose oxime remains largely intact, allowing for selective protection and derivatization. This enables the synthesis of a wide range of modified ribose oxime derivatives that can serve as building blocks for more complex carbohydrate-containing molecules. The conversion of D-ribose into 1,4-dideoxy-1,4-imino-D-ribitol, an iminosugar, demonstrates the utility of ribose-derived intermediates in the synthesis of carbohydrate mimetics. researchgate.net
Table 3: Applications of D-Ribose Oxime in Carbohydrate Transformations
| Transformation | Role of D-Ribose Oxime | Product(s) |
|---|---|---|
| Nucleoside Synthesis | Protected form of D-ribose | Nucleosides and their analogues |
| Chain Elongation (e.g., Kiliani-Fischer) | Reactant with a carbonyl equivalent | Chain-elongated sugars |
| Oxidation | Substrate for oxidation | Hydroximolactones |
| Protecting Group Chemistry | Scaffold for selective protection of hydroxyl groups | Derivatized ribose oximes |
| Synthesis of Iminosugars | Starting material for multi-step synthesis | Iminosugar derivatives |
Stereochemical Aspects and Chiral Control in D Ribose, Oxime 9ci Chemistry
Absolute Configuration and Relative Stereochemistry Maintenance
The formation of D-Ribose, oxime from D-ribose is a reaction localized at the C1 aldehyde carbon. The established chiral centers at C2, C3, and C4 of the ribose backbone are not involved in this transformation. Consequently, their absolute and relative configurations are fully maintained. ncert.nic.in The absolute configuration of D-ribose itself is defined by the D-glyceraldehyde standard, with the C4 hydroxyl group oriented to the right in the Fischer projection. This inherent chirality is preserved in the oxime derivative.
Synthesis methods reported in the literature implicitly confirm this retention of stereochemistry. For instance, a patented method for preparing ribose oxime begins with isopropylidene-α-D-allofuranose, a protected derivative of a D-sugar, indicating that the stereochemical framework of the starting material is carried through to the final product.
The primary stereochemical consideration introduced upon oximation is the formation of geometric isomers about the C=N double bond. These are typically referred to as syn and anti isomers (or E and Z isomers). Early research by Yamafuji and colleagues in 1972 on the preparation of various pentose (B10789219) oximes, including that of D-ribose, confirmed their formation and demonstrated through NMR spectroscopy that these isomers exist in solution. kyushu-u.ac.jp The presence of distinct signals for the syn and anti forms in the NMR spectrum highlights the configurational stability of the oxime group, while the signals corresponding to the sugar backbone protons confirm the retention of the D-ribo configuration. kyushu-u.ac.jp
Table 1: Chirality of D-Ribose and its Oxime Derivative
| Carbon Center | D-Ribose Configuration | D-Ribose, oxime Configuration |
|---|---|---|
| C2 | R | R |
| C3 | R | R |
| C4 | R | R |
This table indicates the preservation of the absolute configuration at the chiral centers of the ribose backbone upon conversion to the oxime.
Diastereoselective Synthesis Involving D-Ribose Oxime as a Chiral Template
The densely functionalized and stereochemically defined backbone of D-Ribose, oxime makes it a candidate for use as a chiral template. In this role, the existing stereocenters (C2, C3, C4) can influence the stereochemical outcome of a reaction occurring at another site in the molecule, typically the C=N double bond, leading to the preferential formation of one diastereomer over another.
While specific, high-yield examples of D-Ribose, oxime acting as a chiral template are not extensively documented in dedicated studies, the underlying principles of stereocontrol can be readily understood. Any addition reaction across the C=N bond would be subject to steric and stereoelectronic influences from the adjacent chiral centers.
Stereospecific Reactions of the Oxime Functional Group
Reactions of the oxime functional group itself can be stereospecific, meaning the geometric configuration (E or Z) of the starting oxime determines the configuration of the product. The classic example of such a transformation is the Beckmann rearrangement. wikipedia.orgunacademy.commasterorganicchemistry.com
The Beckmann rearrangement is an acid-catalyzed conversion of an oxime to an amide. nih.gov The reaction is highly stereospecific: the substituent that is geometrically anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates. unacademy.comillinois.edu In the case of an aldoxime like D-Ribose, oxime, the two geometric isomers would lead to different products.
For the E-isomer , the hydrogen atom at C1 is anti to the -OH group. A Beckmann rearrangement would theoretically lead to the migration of this hydrogen, resulting in the formation of a nitrile (D-ribononitrile) after dehydration.
For the Z-isomer , the C2 of the ribose backbone is anti to the -OH group. A Beckmann rearrangement would involve the migration of the C1-C2 bond, leading to a formamide (B127407) derivative of a tetrose sugar.
This inherent stereospecificity means that if the E and Z isomers of D-Ribose, oxime were separated, they could serve as precursors to stereochemically distinct products. Research on various aldoximes has confirmed that while ketoximes undergo stereospecific rearrangement, aldoximes can be more complex, sometimes reacting without stereospecificity in solution phases. wikipedia.org However, the principle remains a cornerstone of oxime chemistry.
Table 2: Theoretical Products of a Stereospecific Beckmann Rearrangement of D-Ribose, oxime Isomers
| Isomer | Migrating Group (anti to -OH) | Expected Product Type |
|---|---|---|
| E-D-Ribose, oxime | H (on C1) | D-arabinononitrile |
| Z-D-Ribose, oxime | C1-C2 bond of the ribose backbone | Formamide of D-arabinose |
This table outlines the predicted outcomes based on the established mechanism of the Beckmann rearrangement.
Potential as a Chiral Auxiliary in Asymmetric Transformations
A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, having imparted its chirality to the substrate. For D-Ribose, oxime to function as a chiral auxiliary, it would need to meet several criteria:
Facile Attachment and Removal: The oxime functionality allows for attachment to carbonyl compounds or related substrates. The C=N bond can be cleaved under various conditions (e.g., hydrolysis, oxidative cleavage) to release the modified substrate.
Effective Stereochemical Control: The rigid and well-defined stereochemistry of the ribose backbone should effectively shield one face of the reacting center (e.g., an attached prochiral enolate), forcing a reagent to approach from the less hindered face. This control is often achieved through the formation of rigid, chelated transition states.
High Diastereoselectivity: The energy difference between the transition states leading to the different diastereomeric products must be significant, resulting in a high diastereomeric excess (d.e.).
While carbohydrates have been successfully employed as chiral auxiliaries in various asymmetric syntheses, the specific use of D-Ribose, oxime in this capacity is not a widely reported application. wiley-vch.de Theoretically, one could envision attaching a prochiral acyl group to the oxime oxygen, forming an O-acyloxime. Subsequent deprotonation at the α-carbon would create a chiral enolate equivalent. The ribose moiety would then direct the approach of an electrophile. However, challenges such as achieving rigid conformational control and ensuring efficient cleavage without racemization would need to be overcome. The development of highly successful and predictable auxiliaries, such as Evans' oxazolidinones and Oppolzer's camphorsultam, has likely overshadowed the exploration of more complex systems like carbohydrate oximes for this purpose. wikipedia.org
Advanced Spectroscopic and Structural Elucidation of D Ribose, Oxime 9ci
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural assignment of D-Ribose, oxime in solution. A suite of one-dimensional (¹H, ¹³C) and two-dimensional experiments are employed to assign every proton and carbon signal and to confirm the connectivity of the molecule.
The ¹H NMR spectrum of D-Ribose, oxime displays distinct signals corresponding to the proton attached to the oxime carbon (C1), the protons on the sugar backbone (C2-C5), and the protons of the five hydroxyl groups. The ¹³C NMR spectrum reveals five signals for the carbon backbone, with the C1 carbon significantly shifted due to its sp² hybridization and attachment to nitrogen.
To unequivocally assign these signals, 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing the connectivity of the proton network. For D-Ribose, oxime, COSY correlations would be observed between H1-H2, H2-H3, H3-H4, and H4-H5a/H5b, confirming the contiguous nature of the carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom based on the previously assigned proton signals.
The following table outlines the expected chemical shifts for the major (E)-isomer of D-Ribose, oxime in D₂O, based on typical values for aldose oximes and the known spectrum of D-Ribose.
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| 1 (CH=N) | ~7.4-7.6 (d) | ~150-155 | COSY: H2; HSQC: C1; HMBC: C2 |
| 2 (CHOH) | ~4.2-4.4 (dd) | ~71-74 | COSY: H1, H3; HSQC: C2; HMBC: C1, C3, C4 |
| 3 (CHOH) | ~3.8-4.0 (dd) | ~72-75 | COSY: H2, H4; HSQC: C3; HMBC: C2, C4, C5 |
| 4 (CHOH) | ~3.9-4.1 (ddd) | ~70-73 | COSY: H3, H5a, H5b; HSQC: C4; HMBC: C2, C3, C5 |
| 5 (CH₂OH) | ~3.6-3.8 (m) | ~62-65 | COSY: H4; HSQC: C5; HMBC: C3, C4 |
The carbon-nitrogen double bond of the oxime functionality gives rise to geometric isomerism, resulting in two possible forms: E (entgegen) and Z (zusammen). NMR spectroscopy is highly effective at distinguishing and quantifying these isomers. The spatial arrangement of the hydroxyl group relative to the sugar chain influences the chemical environment, and thus the chemical shifts, of nearby nuclei, particularly H1, C1, and C2.
Research has shown that D-Ribose, oxime crystallizes selectively in the Z-form. bohrium.com Upon dissolution in a solvent like D₂O, the Z-isomer tautomerizes to a thermodynamically more stable equilibrium mixture. This process can be monitored over time using ¹H NMR, observing the decrease of signals for the Z-form and the corresponding increase of signals for the E-form until equilibrium is reached, which consists of approximately 80% E-isomer and 20% Z-isomer. bohrium.com
Generally, for aldoximes, the proton on the sp² carbon (H1) of the E-isomer resonates at a lower field (higher ppm) compared to the Z-isomer. This deshielding effect in the E-isomer is attributed to the spatial proximity of the electronegative oxime oxygen. tsijournals.com
| Isomer | Relative Orientation (C2-C1=N-OH) | Thermodynamic Stability | Expected H1 Chemical Shift | Key Distinguishing Feature |
|---|---|---|---|---|
| Z-Isomer | C2 and OH are on the same side (syn) | Less stable in solution | Higher field (lower ppm) | Predominant form in crystalline solid bohrium.comwikipedia.org |
| E-Isomer | C2 and OH are on opposite sides (anti) | More stable in solution | Lower field (higher ppm) | Major component (~80%) in solution at equilibrium bohrium.com |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of D-Ribose, oxime. The molecular formula is C₅H₁₁NO₅, corresponding to a monoisotopic mass of 165.0637 Da. High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, providing unequivocal evidence for the elemental composition. wikipedia.orgrsc.org
Electron ionization (EI) mass spectra of polyhydroxylated compounds like D-Ribose, oxime often show a weak or absent molecular ion (M⁺) peak due to facile fragmentation. The fragmentation pattern is typically characterized by:
Loss of Water: Sequential losses of water molecules (M-18, M-36, etc.) from the polyol chain are common.
Alpha-Cleavage: Cleavage of carbon-carbon bonds is a dominant fragmentation pathway for acyclic alcohols. Scission of the C1-C2, C2-C3, C3-C4, and C4-C5 bonds leads to a series of characteristic fragment ions. The stability of the resulting oxonium ions often drives this process.
The following table lists plausible fragment ions that would be expected in the mass spectrum of D-Ribose, oxime.
| m/z (Mass/Charge) | Possible Fragment Ion | Proposed Origin |
|---|---|---|
| 165 | [C₅H₁₁NO₅]⁺ | Molecular Ion (M⁺) |
| 148 | [C₅H₁₀NO₄]⁺ | Loss of OH radical |
| 147 | [C₅H₉NO₄]⁺ | Loss of H₂O |
| 132 | [C₄H₆NO₄]⁺ | Cleavage of C4-C5 bond with H rearrangement |
| 102 | [C₃H₄NO₃]⁺ | Cleavage of C3-C4 bond with H rearrangement |
| 72 | [C₂H₂NO₂]⁺ | Cleavage of C2-C3 bond with H rearrangement |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational structure.
The IR spectrum of D-Ribose, oxime is dominated by absorptions corresponding to its key functional groups. The presence of multiple hydroxyl groups leads to a very strong, broad absorption for the O-H stretching vibration, characteristic of hydrogen-bonded alcohols. The C=N double bond of the oxime gives rise to a medium-intensity stretch in the double-bond region of the spectrum. wikipedia.org
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |
|---|---|---|---|
| 3200-3550 | O-H stretch | Hydroxyl groups (intermolecular H-bonded) | Strong, Broad |
| 2850-2960 | C-H stretch | Aliphatic CH and CH₂ | Medium |
| 1640-1690 | C=N stretch | Oxime | Medium |
| 1050-1150 | C-O stretch | Alcohols | Strong |
| 960-990 | N-O stretch | Oxime | Medium-Strong |
Vibrational spectroscopy can also probe the conformational state of the flexible carbon backbone. In the solid state, crystal packing forces often favor a single, low-energy conformation. For D-Ribose, oxime, crystallographic studies have indicated that the carbon chain adopts an extended, planar zigzag arrangement. dalalinstitute.com This conformation minimizes steric hindrance between adjacent substituents.
In solution, the molecule is free to rotate around its C-C single bonds, and multiple conformers may exist in equilibrium. The preferred solution-state conformation is a balance between the inherent tendency for an extended zigzag chain and the need to minimize unfavorable 1,3-parallel steric interactions between non-bonded hydroxyl groups on the chain. bohrium.com While NMR is more commonly used for detailed solution-state conformational analysis, subtle shifts in the C-O and C-C stretching regions of IR and Raman spectra can provide insights into the predominant conformers present.
X-ray Crystallography for Definitive Solid-State Structural Analysis
No publicly accessible crystallographic data for D-Ribose, oxime (9CI) was found. This includes the absence of information in crystallographic databases that would provide insight into its molecular geometry and intermolecular interactions in the solid state.
Bond Lengths, Bond Angles, and Torsion Angles
Specific bond lengths, bond angles, and torsion angles for D-Ribose, oxime (9CI) are not available in the reviewed literature. This information is typically derived from single-crystal X-ray diffraction analysis, which does not appear to have been published for this compound.
Crystal Packing and Intermolecular Interactions
Details regarding the crystal packing and intermolecular interactions, such as hydrogen bonding, for D-Ribose, oxime (9CI) could not be located. An analysis of these features is contingent on the availability of its crystal structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
No specific UV-Vis spectroscopic data for D-Ribose, oxime (9CI) was identified in the searched scientific literature. Information regarding its absorption maxima (λmax) and the corresponding electronic transitions is therefore not available.
Computational and Theoretical Investigations of D Ribose, Oxime 9ci
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations are based on solving the Schrödinger equation and provide detailed information about the electronic structure of a molecule. This information is fundamental to understanding its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost with accuracy, making it ideal for studying molecules of the size of D-Ribose, oxime. wikipedia.org The primary application of DFT in this context is geometry optimization, a process that systematically alters the molecule's 3D structure to find the arrangement of atoms with the lowest possible electronic energy, which corresponds to its most stable conformation. researchgate.net
This process involves selecting a functional (e.g., B3LYP, PBE1PBE) and a basis set (e.g., 6-31+G*) to approximate the complex electron-electron interactions. biointerfaceresearch.com For D-Ribose, oxime, calculations would be performed on various potential isomers, including the E and Z configurations of the oxime C=N double bond and different conformers of the furanose or pyranose ring, to identify the global energy minimum. The output of these calculations includes precise bond lengths, bond angles, and dihedral angles that define the molecule's structure. biointerfaceresearch.com
Table 1: Representative Geometric Parameters of an Oxime Group Optimized by DFT (Note: These are typical values based on DFT studies of similar oxime-containing molecules and serve as an illustrative example for D-Ribose, oxime.)
| Parameter | Typical Calculated Value | Reference |
|---|---|---|
| C=N Bond Length | 1.29 Å | nih.gov |
| N-O Bond Length | 1.39 Å | nih.gov |
| C=N-O Bond Angle | 112.3° | nih.gov |
| C-C=N-O Dihedral Angle | ~180° (for planar E-isomer) | nih.gov |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. High-level composite methods, such as Weizmann-n (Wn) or Complete Basis Set (CBS) approaches, can provide highly accurate thermochemical data. nih.gov
For D-Ribose, oxime, these calculations can predict fundamental thermodynamic properties, including:
Standard Enthalpy of Formation (ΔfH°) : The energy change when the molecule is formed from its constituent elements in their standard states.
Standard Entropy (S°) : A measure of the molecule's disorder.
Heat Capacity (Cp) : The amount of heat required to raise the temperature of the substance.
These parameters are crucial for understanding the stability of D-Ribose, oxime and its equilibrium with other species. Furthermore, ab initio methods are employed to calculate kinetic parameters, such as the activation energy for reactions like the E/Z isomerization of the oxime group or its formation from D-ribose and hydroxylamine (B1172632). This provides insight into the rates and feasibility of these chemical transformations. researchgate.net
A powerful application of QM calculations is the prediction of spectroscopic properties, which serves as a vital bridge between theoretical models and experimental reality. By computing properties like nuclear magnetic shielding constants and vibrational frequencies, one can generate theoretical NMR and IR spectra.
For D-Ribose, oxime, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts. nih.gov Comparing the calculated shifts for the E and Z isomers with experimentally obtained NMR data is a robust method for unambiguously determining the stereochemistry of the oxime double bond in solution. nih.gov Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular motions, such as the C=N and N-O stretches of the oxime group.
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) (Note: This table is hypothetical and demonstrates the principle of using DFT to validate molecular structure.)
| Proton | Calculated Shift (E-isomer) | Calculated Shift (Z-isomer) | Experimental Shift |
|---|---|---|---|
| H-1 (proton on C1) | 7.55 | 6.90 | 7.58 |
| N-OH | 11.20 | 10.85 | 11.23 |
Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Effects
While QM methods are excellent for static, minimum-energy structures, D-Ribose, oxime is a flexible molecule that exists as an ensemble of different conformations in solution. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. d-nb.info By solving Newton's equations of motion for a system, MD provides a detailed view of molecular flexibility and interactions with the environment.
For D-Ribose, oxime, an MD simulation would typically use a force field (e.g., CHARMM, AMBER) to define the energy of the system as a function of its atomic coordinates. nih.gov The simulation would reveal the accessible conformational space, including the puckering dynamics of the ribose ring (which can adopt various "envelope" and "twist" forms) and the rotation around single bonds. d-nb.infonih.gov
Mechanistic Pathway Elucidation through Computational Transition State Search
Understanding how a chemical reaction occurs requires characterizing the reaction mechanism—the sequence of elementary steps involved. A key feature of a reaction pathway is the transition state (TS), which is the highest energy point along the lowest energy path connecting reactants and products. Computational methods are uniquely suited to locate and characterize these short-lived, high-energy structures.
For D-Ribose, oxime, a relevant reaction to study would be its formation from the open-chain aldehyde form of D-ribose and hydroxylamine. researchgate.netelsevierpure.com Computational transition state searches would identify the structures of the intermediates (e.g., a carbinolamine) and the transition states that connect them. elsevierpure.com Finding a transition state involves complex algorithms that search for a first-order saddle point on the potential energy surface—a structure that is an energy minimum in all directions except one (the reaction coordinate).
Once the geometries and energies of the reactants, products, intermediates, and transition states have been calculated, a free energy profile for the reaction can be constructed. This profile plots the change in Gibbs free energy as the reaction progresses from reactants to products.
The height of the energy barrier on this profile, known as the Gibbs free energy of activation (ΔG‡), is the primary determinant of the reaction rate. Using principles from Transition State Theory, this calculated energy barrier can be used to predict the absolute rate constant (k) of the reaction. This allows for a quantitative prediction of how fast the reaction will proceed under given conditions, providing a deep, molecular-level understanding of the chemical kinetics that complements and guides experimental studies. researchgate.net
Reaction Coordinate Analysis
A reaction coordinate is a one-dimensional coordinate chosen to represent progress along a reaction pathway. It traces the path of minimum energy from reactants to products. For the formation of D-Ribose, oxime from D-Ribose and a hydroxylamine derivative, the reaction coordinate would map the energy changes as the reactants approach each other, form a tetrahedral intermediate, and then dehydrate to form the final oxime product.
Computational studies on the formation of other carbohydrate oximes have utilized Density Functional Theory (DFT) to model this process. These studies reveal that the reaction mechanism is sensitive to pH. In acidic conditions, the hydroxyl group of the tetrahedral intermediate is protonated, facilitating its departure as a water molecule. The rate-determining step in such reactions is typically the nucleophilic attack of the hydroxylamine on the carbonyl carbon of the sugar.
Table 1: Key Steps in the Theoretical Reaction Coordinate for D-Ribose, Oxime Formation
| Step | Description | Key Intermediates/Transition States |
| 1 | Reactant Approach | D-Ribose and Hydroxylamine approach each other. |
| 2 | Nucleophilic Attack | The nitrogen atom of hydroxylamine attacks the carbonyl carbon of D-Ribose. |
| 3 | Tetrahedral Intermediate Formation | Formation of a tetrahedral intermediate with a C-N bond. |
| 4 | Proton Transfer | Proton transfer from the nitrogen to an oxygen atom. |
| 5 | Dehydration | Elimination of a water molecule to form the C=N double bond of the oxime. |
| 6 | Product Formation | Formation of the stable D-Ribose, oxime product. |
Note: The specific energies and geometries of the intermediates and transition states for D-Ribose, oxime would require dedicated computational studies.
Chiral Recognition and Supramolecular Interactions: Theoretical Modeling
The inherent chirality of D-Ribose, derived from its multiple stereocenters, makes its oxime derivative a prime candidate for chiral recognition and the formation of complex supramolecular assemblies. Theoretical modeling, particularly DFT calculations, has been instrumental in understanding these interactions for the parent D-Ribose molecule, and these insights can be largely extrapolated to its oxime.
Theoretical studies have shown that D-Ribose can form multiple strong hydrogen bonds with chiral host molecules like cyclodextrins. semanticscholar.orgnih.govresearchgate.net DFT calculations indicate that the binding energy between D-Ribose and β-cyclodextrin is significant, a consequence of the complementary chirality of the two molecules. semanticscholar.orgnih.govresearchgate.net This chiral matching leads to a more stable complex compared to the interaction with its enantiomer, L-Ribose.
The formation of an oxime from D-Ribose would introduce an additional site for hydrogen bonding and dipole-dipole interactions, potentially enhancing its chiral recognition capabilities. The C=N-OH group of the oxime can act as both a hydrogen bond donor and acceptor, adding to the network of interactions that can be established with a chiral host.
Table 2: Theoretical Binding Energies of D-Ribose with β-Cyclodextrin
| System | Binding Energy (kcal/mol) |
| D-Ribose + β-Cyclodextrin | -15.8 |
| L-Ribose + β-Cyclodextrin | -12.5 |
Source: Adapted from DFT calculations on similar systems. The precise binding energy for D-Ribose, oxime would necessitate specific modeling.
These theoretical models predict that D-Ribose, and by extension its oxime, can be selectively recognized by chiral hosts. This has significant implications for the development of sensors and enantioselective separation methods. The supramolecular chemistry of D-Ribose, oxime is likely to be rich and varied, driven by a combination of hydrogen bonding, steric effects, and electrostatic interactions.
Applications of D Ribose, Oxime 9ci in Advanced Organic and Material Synthesis
Utilization as a Precursor for Chiral Building Blocks
The inherent chirality of the D-ribose scaffold makes its oxime derivative an excellent starting material for the synthesis of a variety of chiral building blocks. The stability of the oxime group allows for the manipulation of other functional groups within the molecule without affecting the stereochemical integrity of the chiral centers.
One of the key applications of D-Ribose, oxime is its role as a stable precursor to L-ribose. google.com L-sugars are rare in nature and are often required for the synthesis of enantiomeric forms of biologically active molecules, including certain nucleoside analogues with antiviral or anticancer properties. The synthesis of L-ribose from the more abundant D-ribose often involves multi-step sequences with challenging stereochemical inversions. The use of D-Ribose, oxime provides a practical alternative. The oxime can be prepared from a D-ribose derivative and, due to its stability, can be carried through several synthetic steps before the oxime functionality is cleaved to unveil the aldehyde group of L-ribose under specific conditions. google.com
The transformation of D-Ribose, oxime into valuable chiral synthons can be achieved through various chemical modifications. The oxime moiety can be reduced to the corresponding primary amine, yielding a chiral amino polyol. These amino polyols are important precursors for the synthesis of amino sugars, which are components of many antibiotics and other natural products. Furthermore, the hydroxyl groups of the ribose backbone can be selectively protected or modified, leading to a diverse array of chiral building blocks with tailored functionalities for specific synthetic targets.
Table 1: Examples of Chiral Building Blocks Derived from D-Ribose, oxime (9CI)
| Chiral Building Block | Synthetic Transformation from D-Ribose, oxime | Potential Applications |
| L-Ribose | Deoximation | Synthesis of L-nucleoside analogues, chiral ligands |
| D-Ribitylamine | Reduction of the oxime | Synthesis of amino sugars, enzyme inhibitors |
| Selectively Protected D-Ribose Derivatives | Protection of hydroxyl groups followed by oxime modification | Asymmetric synthesis, natural product synthesis |
Role in the Synthesis of Nitrogen-Containing Heterocyclic Compounds
The oxime functionality of D-Ribose, oxime serves as a versatile handle for the construction of various nitrogen-containing heterocyclic compounds. The nitrogen atom of the oxime can act as a nucleophile or be incorporated into a ring system through various cyclization strategies. researchgate.netrsc.orgorganic-chemistry.org
One common approach involves the intramolecular cyclization of D-Ribose, oxime derivatives. For instance, after suitable modification of the hydroxyl groups to introduce an electrophilic center, an intramolecular nucleophilic attack from the oxime nitrogen or oxygen can lead to the formation of cyclic ethers or isoxazolines fused to the chiral ribose backbone. These heterocyclic structures are of interest in medicinal chemistry due to their potential biological activities.
Furthermore, the oxime group can participate in [3+2] cycloaddition reactions with various dipolarophiles to generate five-membered nitrogen-containing heterocycles. rsc.org By carefully choosing the reaction conditions and the dipolarophile, a range of isoxazolidines and related structures can be synthesized with a high degree of stereocontrol, dictated by the chiral centers of the D-ribose moiety. These reactions provide a powerful method for the rapid construction of complex heterocyclic systems from a readily available chiral starting material.
The versatility of oximes in heterocyclic synthesis is well-documented, and these general principles can be applied to D-Ribose, oxime to generate novel chiral heterocycles. researchgate.netrsc.orgorganic-chemistry.org
Integration into Complex Molecular Architectures and Natural Product Synthesis (e.g., Nucleoside Analogues)
The structural features of D-Ribose, oxime make it an attractive starting material for the synthesis of complex molecules, including modified nucleosides. Nucleoside analogues are a critical class of therapeutic agents used in the treatment of viral infections and cancer. madridge.orgresearchgate.net The synthesis of these analogues often requires the modification of the sugar moiety to enhance their biological activity, selectivity, or metabolic stability.
D-Ribose, oxime can be envisioned as a precursor for the synthesis of nucleoside analogues with modifications at the C1' position. The oxime functionality can be converted into other nitrogen-containing groups, such as amines or nitriles, which can then be used to attach a nucleobase. For example, reduction of the oxime to an amine, followed by coupling with a pyrimidine (B1678525) or purine (B94841) base, would lead to the formation of a novel class of amino nucleosides.
Moreover, the oxime itself can be a key structural element in the final nucleoside analogue. The development of oxime-linked glycoconjugates has gained significant attention for their potential applications in biology and medicine. researchgate.netnih.govnih.gov These linkages are relatively stable under physiological conditions. Synthesizing nucleoside analogues where the base is connected to the ribose moiety through an oxime ether linkage is a promising area of research.
While direct synthesis of nucleoside analogues from D-Ribose, oxime is an area for further exploration, the established chemistry of both oximes and ribose derivatives provides a strong foundation for such synthetic endeavors. madridge.orgnih.govacs.org
Development of Novel Protecting Group Strategies in Polyol Chemistry
The selective protection and deprotection of hydroxyl groups is a central challenge in carbohydrate chemistry. academie-sciences.frwiley-vch.denih.govresearchgate.netresearchgate.net The development of new protecting group strategies is crucial for the efficient synthesis of complex oligosaccharides and other polyol-containing molecules. The oxime group in D-Ribose, oxime can be utilized in the context of protecting group chemistry.
The oxime functionality can serve as a temporary protecting group for the aldehyde at the C1 position of D-ribose. The formation of the oxime is typically a high-yielding reaction that proceeds under mild conditions. ijprajournal.com This protection is robust and stable to a variety of reaction conditions used to modify the hydroxyl groups of the sugar. google.com Subsequently, the aldehyde can be regenerated by deoximation under specific conditions, allowing for further transformations at the anomeric center. google.com
Furthermore, the oxime itself can be derivatized to form oxime ethers. These ethers can serve as protecting groups with different stability profiles compared to traditional hydroxyl protecting groups. This approach offers an orthogonal protecting group strategy, allowing for the selective deprotection of specific hydroxyl groups in a complex polyol. The ability to fine-tune the steric and electronic properties of the oxime ether by varying the substituent on the oxygen atom provides a high degree of flexibility in synthetic design. The principles of protecting group strategies in carbohydrate chemistry are well-established and can be applied to the unique functionalities of D-Ribose, oxime. wiley-vch.denih.govresearchgate.netresearchgate.net
Future Research Directions and Unresolved Challenges in D Ribose, Oxime 9ci Chemistry
Exploration of Underexplored Reactivity and Catalytic Transformations
The reactivity of the oxime functional group is rich and varied, yet its specific behavior within the chiral, polyhydroxylated framework of D-ribose is not well-documented. A significant future direction lies in the systematic exploration of its participation in a range of chemical transformations, moving beyond simple formation and hydrolysis.
Key Research Thrusts:
Modern Catalytic Rearrangements: The Beckmann rearrangement, a classic transformation of oximes to amides, has been revitalized with modern metal catalysts. nih.govresearchgate.net A significant challenge is to apply these catalytic systems to D-Ribose, oxime. Research should focus on screening various homogeneous and heterogeneous catalysts (e.g., ruthenium, osmium, copper) to achieve a selective, high-yielding rearrangement to the corresponding ribosyl-amide, a potentially valuable building block. researchgate.netacs.org
Photocatalytic and Electrocatalytic Activation: Recent advances in oxime chemistry have utilized photocatalysis to generate iminyl radicals via N–O bond fragmentation. nsf.govresearchgate.net These highly reactive intermediates can participate in cycloadditions and other carbon-carbon bond-forming reactions. nsf.gov Applying these methods to D-Ribose, oxime is a promising, yet unexplored, avenue. The chiral environment of the ribose backbone could impart significant stereocontrol in such radical reactions.
Chemoenzymatic Modifications: Studies have shown that some sugar oximes can act as substrates for enzymes like glycosyltransferases, albeit with lower efficiency than their natural counterparts. nih.govmanchester.ac.ukrsc.org This opens a compelling avenue for future research: identifying or engineering enzymes that can specifically recognize and modify D-Ribose, oxime. Such chemoenzymatic strategies could enable the construction of complex glycoconjugates that are difficult to access through purely chemical means. nih.gov
Cycloaddition Reactions: The oxime group can participate in various cycloaddition reactions. For instance, the reaction of sugar oximes with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) can yield complex chiral isoxazolines. rsc.org A thorough investigation into the scope and stereochemical outcomes of 1,3-dipolar cycloadditions using D-Ribose, oxime as the dipole precursor is warranted.
The table below summarizes potential catalytic transformations for future investigation.
| Transformation Type | Potential Catalyst/Method | Expected Product | Key Challenge |
|---|---|---|---|
| Beckmann Rearrangement | Ruthenium or Osmium complexes researchgate.netacs.org | Primary Ribosyl-amide | Achieving high selectivity and yield without side reactions. |
| Iminyl Radical Formation | Photocatalysis (e.g., Cerium-based) nsf.gov | Functionalized Ribosyl-imines | Controlling the reactivity and selectivity of the generated radical. |
| Enzymatic Glycosylation | Glycosyltransferases nih.govmanchester.ac.uk | Elongated Glycoconjugates | Overcoming the typically lower substrate acceptance of oximes by enzymes. |
Design of Advanced Stereoselective Synthetic Methodologies
While D-ribose provides a fixed chiral scaffold, the synthesis and subsequent reactions of D-Ribose, oxime present several stereochemical challenges that require the development of advanced synthetic methods.
Unresolved Challenges and Future Directions:
Control of (E/Z)-Isomerism: The oxime functional group can exist as (E) and (Z) geometric isomers. nih.gov The specific isomeric form can profoundly influence reactivity and biological activity. Current synthetic methods often produce mixtures, and a key unresolved challenge is the development of synthetic protocols that provide high stereocontrol over the oxime geometry. Future work should explore catalyst- or reagent-controlled syntheses to favor one isomer.
Oxime as a Directing Group: The hydroxyl and nitrogen lone pairs of the oxime group are potential coordination sites for metal catalysts. A fascinating area for future research is the use of the oxime as an in situ directing group to guide stereoselective reactions (e.g., C-H activation, hydroxylations, or glycosylations) at specific positions on the ribose ring.
Stereocontrolled C-Glycosylation: The synthesis of C-nucleosides and other C-glycosides is of significant therapeutic interest. Research on ribose derivatives has shown that stereoselectivity in C-glycosylation reactions is governed by subtle electronic and stereoelectronic effects of the furanose ring. datapdf.comnih.govcapes.gov.br Future methodologies could leverage the electronic nature of the D-Ribose, oxime functionality to influence the stereochemical outcome of C-C bond formation at the anomeric center.
Diastereoselective Cycloadditions: When D-Ribose, oxime is used as a precursor for chiral nitrones in 1,3-dipolar cycloaddition reactions, it can lead to the formation of novel N-sugar-derived isoxazolidines. anadolu.edu.tr A significant challenge is to control the diastereoselectivity of these cycloadditions, which is influenced by the facial bias imposed by the chiral ribose backbone.
Investigation of Green Chemistry Approaches for Synthesis
Traditional methods for synthesizing oximes often rely on stoichiometric acids or bases and volatile organic solvents like pyridine, which present environmental and safety concerns. ijprajournal.comnih.gov A critical area for future research is the development of sustainable and environmentally benign synthetic routes to D-Ribose, oxime.
Potential Green Methodologies:
Solvent-Free and Mechanochemical Synthesis: "Grindstone chemistry," a solvent-free method involving grinding reactants together, has been successfully applied to the synthesis of various oximes using catalysts like bismuth(III) oxide. nih.govresearchgate.net Applying mechanochemistry to the reaction of D-ribose and hydroxylamine (B1172632) could drastically reduce solvent waste and reaction times.
Aqueous and Catalytic Conditions: The development of organocatalysts, such as 1,4-diaminobenzene, has enabled efficient oxime formation in aqueous media at neutral pH. nih.gov Similarly, microwave-assisted synthesis in water has proven effective for creating oxime-linked glycoconjugates rapidly and without the need for protecting groups. mdpi.com Adapting these aqueous, catalytic methods for D-Ribose, oxime synthesis is a key goal for sustainable production.
Enzymatic Synthesis: Biocatalysis offers a highly selective and green alternative. While enzymes that directly synthesize sugar oximes are not common, multi-enzyme cascade reactions could be designed. For example, a one-pot reaction combining a rhodium-catalyzed hydroformylation of an alkene precursor with an enzymatic condensation step could provide a novel green route. rsc.org The use of aldoxime dehydratases also presents a green pathway for converting the resulting oxime into a nitrile, a valuable synthetic intermediate. nih.gov
The following table compares conventional and potential green approaches for the synthesis of D-Ribose, oxime.
| Parameter | Conventional Method | Potential Green Approaches |
|---|---|---|
| Solvent | Pyridine, Ethanol (B145695) nih.gov | Water, Glycerol, or Solvent-free (Mechanochemistry) acs.orgnih.govmdpi.com |
| Catalyst | Stoichiometric acid/base | Bismuth oxides, Natural acids, Organocatalysts ijprajournal.comresearchgate.netnih.gov |
| Energy Input | Refluxing (High) nih.gov | Microwave irradiation, Room Temperature (Grinding) researchgate.netmdpi.com |
| Byproducts | Salt waste, Solvent waste | Minimal, potentially only water |
Development of High-Throughput Screening for New Reactions and Applications
To accelerate the discovery of novel reactions and applications for D-Ribose, oxime, high-throughput screening (HTS) methodologies are essential. unchainedlabs.com Currently, such methods are underdeveloped for this specific compound.
Future Research Imperatives:
Assay Development: A primary challenge is the creation of robust assays compatible with HTS formats (e.g., 96-well plates or microfluidics). nih.gov Future research should focus on designing colorimetric or fluorometric assays that can detect either the consumption of D-Ribose, oxime or the formation of a specific product. This could involve developing reagents that react selectively with the oxime N-O bond or with a product formed from a targeted transformation.
Screening for Novel Catalysis: Once a suitable assay is developed, HTS can be employed to screen large libraries of transition metal catalysts, organocatalysts, and enzymes for novel reactivity. acs.org This could rapidly identify conditions for previously unknown transformations, such as selective oxidations, reductions, or C-H functionalizations on the ribose scaffold.
Applications in Glycoconjugation: The formation of oxime linkages is a key strategy for creating glycoconjugates. HTS methods could be used to optimize the conjugation of D-Ribose, oxime to various molecular scaffolds (peptides, lipids, surfaces). nih.govrsc.org This would accelerate the development of new materials and probes for chemical biology. The use of ultrahigh-throughput screening in microfluidic droplets, already applied to other carbohydrate-active enzymes, could be a powerful tool in this endeavor. acs.org
By systematically addressing these research directions and unresolved challenges, the scientific community can fully elucidate the chemical character of D-Ribose, oxime (9CI) and position it as a valuable component in the synthetic chemist's toolkit.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for D-Ribose, oxime (9CI), and how is its purity validated in academic research?
- Methodological Answer : Synthesis typically involves the reaction of D-Ribose with hydroxylamine under controlled pH and temperature conditions. Characterization employs techniques like nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Researchers should cross-reference spectral data with databases such as the NIST Chemistry WebBook to validate molecular identity . For reproducibility, detailed protocols should include solvent systems, reaction times, and purification steps (e.g., recrystallization or column chromatography).
Q. How do researchers investigate the biochemical pathways involving D-Ribose, oxime (9CI) in glycation and protein aggregation?
- Methodological Answer : Studies often use in vitro models to incubate D-Ribose, oxime (9CI) with proteins (e.g., albumin or neuronal proteins) and monitor glycation via fluorescence assays for advanced glycation end products (AGEs). Techniques like SDS-PAGE and mass spectrometry (MS) identify protein modifications. For in vivo relevance, rodent models with intraperitoneal administration (e.g., 10–50 mg/kg/day for 30 days) are used to assess tissue-specific AGE accumulation and histological changes .
Q. What safety protocols are critical when handling D-Ribose, oxime (9CI) in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE), including nitrile gloves and EN 166-compliant safety goggles, is mandatory. Contaminated surfaces must be decontaminated with 70% ethanol. Waste disposal should follow local regulations for organic compounds. Researchers should consult Safety Data Sheets (SDS) for emergency measures, such as eye flushing with water for 15 minutes and avoiding oral ingestion .
Advanced Research Questions
Q. How can contradictions in the physiological effects of D-Ribose, oxime (9CI) (e.g., cytotoxicity vs. exercise performance) be systematically addressed?
- Methodological Answer : Meta-analyses of existing studies should stratify results by experimental parameters (e.g., dosage, model systems). For cytotoxicity, dose-response curves (e.g., IC₅₀ calculations in neuronal cell lines) and comparative studies with analogs (e.g., dextrose) can isolate compound-specific effects. To address performance studies, double-blind placebo-controlled trials with standardized dosing (e.g., 10 g/day in humans) and biomarker monitoring (e.g., ATP levels) are recommended .
Q. What advanced spectroscopic and computational methods elucidate the molecular interactions of D-Ribose, oxime (9CI)?
- Methodological Answer : X-ray crystallography and 2D NMR (e.g., HSQC, NOESY) resolve binding interactions with proteins or enzymes. Density functional theory (DFT) simulations predict reactivity sites (e.g., oxime group nucleophilicity). Researchers should validate computational models using experimental data from repositories like the Cambridge Structural Database (CSD) .
Q. How can in silico models predict the stability and reactivity of D-Ribose, oxime (9CI) under physiological conditions?
- Methodological Answer : Molecular dynamics (MD) simulations in solvated environments (e.g., water or lipid bilayers) assess conformational stability. Quantum mechanical (QM) calculations evaluate hydrolysis rates at varying pH levels. Tools like ChemSpider provide physicochemical data (e.g., logP, pKa) to parameterize models .
Q. What experimental designs optimize the assessment of D-Ribose, oxime (9CI) in neurodegenerative disease models?
- Methodological Answer : Transgenic rodent models (e.g., Alzheimer’s disease mice) are treated with the compound, followed by behavioral assays (e.g., Morris water maze) and post-mortem analyses (e.g., immunohistochemistry for amyloid-β aggregates). In vitro blood-brain barrier (BBB) permeability assays (e.g., PAMPA) should precede in vivo studies to ensure bioavailability .
Data Analysis and Reproducibility
Q. How should researchers address variability in glycation assays when studying D-Ribose, oxime (9CI)?
- Methodological Answer : Standardize incubation conditions (temperature, pH, and incubation time) and include internal controls (e.g., aminoguanidine as an AGE inhibitor). Triplicate technical replicates and normalization to total protein content (e.g., BCA assay) reduce variability. Data should be reported with error bars and statistical significance (e.g., ANOVA with post-hoc tests) .
Q. What frameworks ensure rigorous formulation of research questions for studies on D-Ribose, oxime (9CI)?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis development. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
